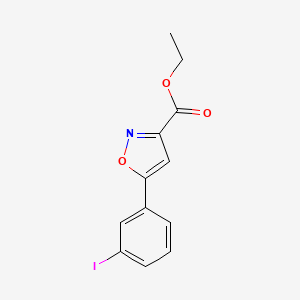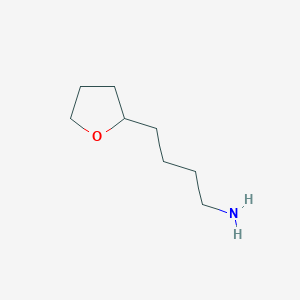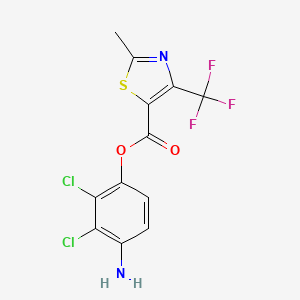
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea is a complex organic compound that features both boron and thiazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea typically involves multiple steps:
Formation of the boronic ester: This can be achieved by reacting a phenylboronic acid with a diol under dehydrating conditions.
Coupling with thiazole: The boronic ester is then coupled with a thiazole derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Urea formation: Finally, the resulting intermediate is reacted with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to a boronic acid.
Reduction: The urea linkage can be reduced under strong reducing conditions.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the boronic ester would yield a boronic acid, while substitution reactions could introduce various functional groups onto the phenyl or thiazole rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea would depend on its specific application. For example:
Biological activity: It may interact with specific proteins or enzymes, inhibiting their function or altering their activity.
Chemical reactivity: The boronic ester group can form reversible covalent bonds with diols, which is useful in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid derivatives: Compounds with similar boronic ester groups.
Thiazole derivatives: Compounds with similar thiazole rings.
Urea derivatives: Compounds with similar urea linkages.
Uniqueness
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-(thiazol-2-yl)urea is unique due to the combination of these functional groups in a single molecule, which can impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C16H20BN3O3S |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C16H20BN3O3S/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)19-13(21)20-14-18-8-9-24-14/h5-10H,1-4H3,(H2,18,19,20,21) |
Clave InChI |
VKOGYANRPCDVET-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


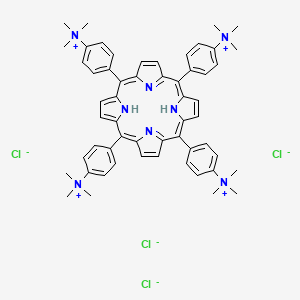
![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
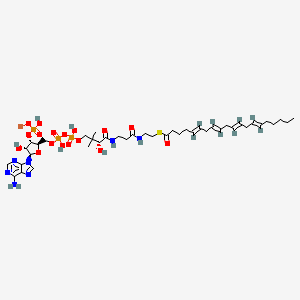


![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(13Z)-1-oxo-13-docosen-1-yl]oxy]-, inner salt](/img/structure/B12341077.png)
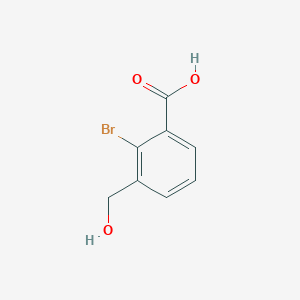
![5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine](/img/structure/B12341087.png)

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B12341105.png)
